molecular formula C12H9BrFNO2 B1312529 2-bromo-5-fluoro-N-(furan-2-ylmethyl)benzamide CAS No. 923722-86-5

2-bromo-5-fluoro-N-(furan-2-ylmethyl)benzamide

Cat. No. B1312529
M. Wt: 298.11 g/mol
InChI Key: DAVYUEFDVXZLQR-UHFFFAOYSA-N
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Description

2-Bromo-5-Fluoro-N-(Furan-2-ylmethyl)benzamide, also known as BFNB, is a fluorinated aromatic acid amide with a wide range of applications in organic synthesis, medicinal chemistry, and drug discovery. BFNB has been used in the synthesis of various compounds, such as aryl-substituted heterocycles, and has been found to have multiple biochemical and physiological effects. In

Scientific Research Applications

1. Conjugated Furans in Organic Electronics

  • Application : Furan derivatives are used in the creation of novel conjugated materials for organic electronics .
  • Method : Incorporating furan into conjugated systems can increase conjugation, improve solubility, and enhance transport properties . Synthetic methods are used to create these materials .
  • Results : The use of furan derivatives in conjugated materials has led to advances in organic electronics, including sensors, dyes, organic photovoltaics (OPVs), organic field effect transistors (OFETs), and organic light emitting diodes (OLEDs) .

2. Furan Platform Chemicals

  • Application : Furan platform chemicals (FPCs) are derived from biomass and used to synthesize a wide range of compounds .
  • Method : The synthesis of chiral furans involves a variety of reactions applicable to FPCs .
  • Results : The use of FPCs has led to the economical synthesis of a spectacular range of compounds from biomass .

3. Synthesis of TADF Dyes in OLED Applications

  • Application : 2-Bromo-5-fluorobenzonitrile, a similar compound to the one you mentioned, is used as a precursor for the synthesis of Thermally Activated Delayed Fluorescence (TADF) dyes in OLED applications .
  • Method : The specific synthetic methods are not mentioned in the source .
  • Results : The use of this compound in the synthesis of TADF dyes contributes to the development of OLED technology .

properties

IUPAC Name

2-bromo-5-fluoro-N-(furan-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFNO2/c13-11-4-3-8(14)6-10(11)12(16)15-7-9-2-1-5-17-9/h1-6H,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVYUEFDVXZLQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=C(C=CC(=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00429292
Record name 2-Bromo-5-fluoro-N-[(furan-2-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-5-fluoro-N-(furan-2-ylmethyl)benzamide

CAS RN

923722-86-5
Record name 2-Bromo-5-fluoro-N-[(furan-2-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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